
1-Bromo-9,9-diphenyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-9,9-diphenyl-9H-fluorene: is an organic compound with the molecular formula C25H17Br . It is a derivative of fluorene, where the hydrogen atom at the 1-position is replaced by a bromine atom, and the hydrogen atoms at the 9-position are replaced by phenyl groups. This compound is known for its unique structural properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 9,9-diphenylfluorene: The synthesis of 1-Bromo-9,9-diphenyl-9H-fluorene typically involves the bromination of 9,9-diphenylfluorene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 1-Bromo-9,9-diphenyl-9H-fluorene undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding fluorenone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Fluorenone derivatives are the major products formed during oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 1-Bromo-9,9-diphenyl-9H-fluorene is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology:
Fluorescent Probes: The compound is used in the development of fluorescent probes for biological imaging and detection.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Wirkmechanismus
Mechanism:
Electron Accepting Properties: 1-Bromo-9,9-diphenyl-9H-fluorene exhibits Lewis acid behavior, allowing it to accept electrons from other molecules.
Molecular Targets and Pathways:
Transition Metal Complexes: The compound forms complexes with transition metals, which can act as catalysts in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-9,9-diphenylfluorene: Similar in structure but with the bromine atom at the 2-position instead of the 1-position.
9,9-Dihexyl-9H-fluorene-2,7-diyl: A derivative with hexyl groups at the 9-position and tert-butylcarbazole groups at the 2,7-positions.
Uniqueness:
Eigenschaften
CAS-Nummer |
1547491-72-4 |
---|---|
Molekularformel |
C25H17Br |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
1-bromo-9,9-diphenylfluorene |
InChI |
InChI=1S/C25H17Br/c26-23-17-9-15-21-20-14-7-8-16-22(20)25(24(21)23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H |
InChI-Schlüssel |
KABUIVXKHNWFSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C(=CC=C4)Br)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.